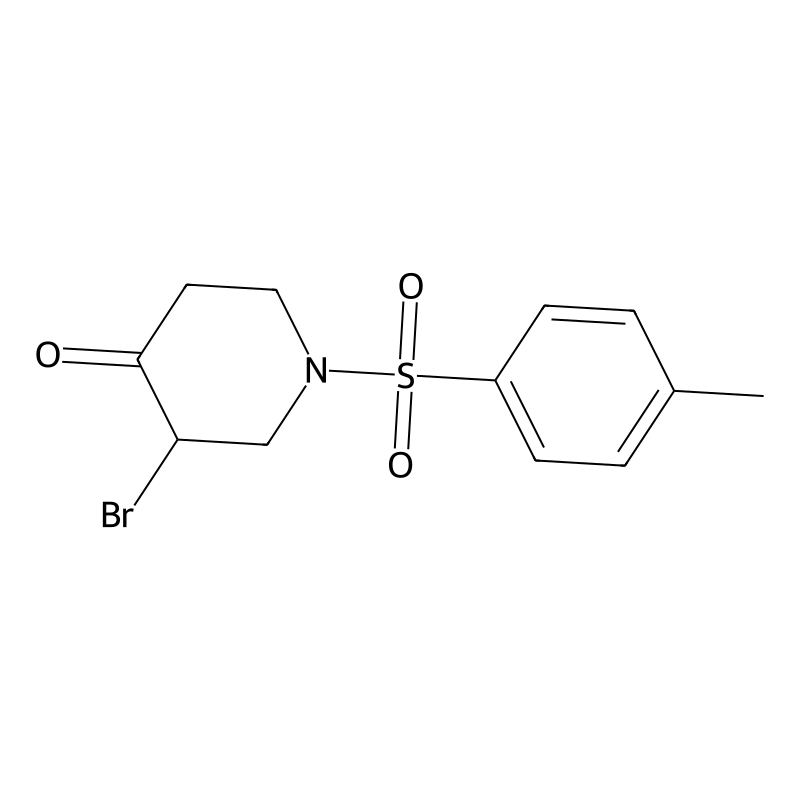

3-Bromo-1-tosylpiperidin-4-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-1-tosylpiperidin-4-one is an organic compound with the molecular formula C₁₂H₁₄BrNO₃S. It features a piperidine ring substituted with a bromine atom at the third position and a tosyl group at the first position. The compound is characterized by its unique structural features, which contribute to its chemical reactivity and biological activity. Its systematic name reflects its complex structure, indicating the presence of both a bromo and a tosyl functional group.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen bonds.

- Reduction Reactions: The ketone functional group can undergo reduction to form alcohols.

- Coupling Reactions: The tosyl group can be utilized in coupling reactions, allowing for the synthesis of more complex molecules.

These reactions are essential for modifying the compound for various applications in medicinal chemistry and synthetic organic chemistry .

The biological activity of 3-Bromo-1-tosylpiperidin-4-one is an area of ongoing research. Preliminary studies suggest that it may exhibit:

- Antimicrobial Properties: Similar compounds have shown potential antibacterial effects, which may extend to this derivative.

- Neuroactive Effects: Given its piperidine structure, it may interact with neurotransmitter systems, potentially influencing mood and cognition.

Further studies are required to establish its efficacy and safety profiles in biological systems .

The synthesis of 3-Bromo-1-tosylpiperidin-4-one can be achieved through several methods:

- Starting from Piperidine Derivatives:

- A common approach involves brominating 1-tosylpiperidin-4-one to introduce the bromine atom at the third position.

- This can be followed by purification techniques such as flash column chromatography to isolate the desired product.

- Using Reagents:

3-Bromo-1-tosylpiperidin-4-one has several potential applications:

- Pharmaceutical Development: Its structural features make it a candidate for drug development, particularly in designing new antimicrobial or neuroactive agents.

- Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those involving piperidine motifs.

The versatility of this compound makes it valuable in both academic research and industrial applications .

Interaction studies involving 3-Bromo-1-tosylpiperidin-4-one focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate:

- Mechanisms of Action: Understanding how this compound interacts with biological targets can inform its potential therapeutic uses.

- Reactivity Profiles: Identifying which functional groups are most reactive can guide synthetic strategies for creating derivatives with enhanced properties.

Research in this area is critical for advancing its application in medicinal chemistry .

Several compounds share structural similarities with 3-Bromo-1-tosylpiperidin-4-one. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Tosylpiperidin-4-one | Tosyl group at position one | Lacks bromine substituent |

| 3-Bromo-1-methylpiperidin-4-one | Methyl instead of tosyl group | Different substitution pattern |

| 3-Iodo-1-tosylpiperidin-4-one | Iodine instead of bromine | Higher reactivity due to larger halogen |

| 1-(4-tert-butylphenyl)-3-bromopropan-1-one | Aromatic substitution | Potentially different biological activity |

These compounds highlight the uniqueness of 3-Bromo-1-tosylpiperidin-4-one, particularly in terms of its halogen substitution and functional groups, which significantly influence its chemical behavior and potential applications .